3-Bromo-6-chloro-2-methoxyphenylacetic acid
Description
3-Bromo-6-chloro-2-methoxyphenylacetic acid is a halogenated phenylacetic acid derivative featuring bromo, chloro, and methoxy substituents on the aromatic ring. Its molecular structure combines electron-withdrawing (Br, Cl) and electron-donating (OCH₃) groups, influencing its electronic properties and reactivity.
Properties
Molecular Formula |
C9H8BrClO3 |
|---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
2-(3-bromo-6-chloro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrClO3/c1-14-9-5(4-8(12)13)7(11)3-2-6(9)10/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
XNXACHQXGYGNHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1CC(=O)O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenylacetic acid typically involves the bromination and chlorination of 2-methoxyphenylacetic acid. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organometallic compounds are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated compounds and alcohols.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
3-Bromo-6-chloro-2-methoxyphenylacetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in developing anti-inflammatory drugs and other therapeutic agents. The compound's structure allows for modifications that enhance the efficacy and specificity of drugs targeting inflammatory pathways .
Case Study: Anti-inflammatory Agents
Research indicates that derivatives of this compound have shown promising results in preclinical trials as anti-inflammatory agents. These compounds exhibit mechanisms that inhibit key inflammatory mediators, suggesting potential for further development into clinically relevant therapies .
Agricultural Applications
Herbicide Formulation
The compound is utilized in formulating herbicides, providing effective weed control while minimizing environmental impact. The chlorinated and brominated phenyl groups enhance the herbicide's effectiveness against a wide range of weed species, making it a valuable component in agricultural chemistry .
Case Study: Environmental Impact
Studies have demonstrated that herbicides containing this compound maintain efficacy while reducing the need for higher concentrations of active ingredients. This not only lowers production costs but also lessens the environmental footprint associated with agricultural chemical use .
Analytical Chemistry
Detection and Quantification Techniques
In analytical chemistry, this compound is employed in various detection methods, particularly in high-performance liquid chromatography (HPLC). Its unique structural properties allow for effective separation and identification of biological markers in complex mixtures .
Case Study: Mass Spectrometry Compatibility
The compound's compatibility with mass spectrometry has been highlighted in studies focusing on pharmacokinetics. By using specific mobile phases, researchers have successfully isolated this compound for further analysis, aiding in understanding its pharmacokinetic profile and biological activity .
Biochemical Research
Studying Enzyme Interactions
this compound plays a role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for exploring enzymatic mechanisms and potential therapeutic targets .
Case Study: Metabolic Pathway Analysis
Research has utilized this compound to elucidate metabolic pathways involving phenylacetic acids. By tracking its conversion through various enzymatic reactions, scientists have gained insights into metabolic regulation and potential points of intervention for therapeutic purposes .
Material Science
Development of Novel Materials
The compound is also being explored in material science for its potential to create new materials with enhanced properties, such as improved thermal stability and chemical resistance. These properties are crucial for developing advanced materials used in various industrial applications .
Case Study: Polymer Composites
Recent studies have investigated the incorporation of this compound into polymer matrices, resulting in composites that exhibit superior mechanical properties and resistance to degradation under environmental stressors .
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenylacetic acid involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-bromo-6-chloro-2-methoxyphenylacetic acid with structurally related phenylacetic and benzoic acid derivatives, emphasizing substituent effects, reactivity, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity: The chloro group in this compound enhances electrophilic substitution resistance compared to non-chlorinated analogs (e.g., 3-bromophenylacetic acid) . Methoxy groups stabilize intermediates in Perkin condensations, as demonstrated in the synthesis of Combretastatin A-4 using 2-(3-bromo-4-methoxyphenyl)acetic acid . Fluorine and trifluoromethyl groups in the 3-bromo-6-fluoro-2-(trifluoromethyl) analog increase lipophilicity and metabolic stability, critical for CNS drug candidates .
Hydrogen-Bonding and Crystallinity :
- Compounds like 2-(3-bromo-4-methoxyphenyl)acetic acid form centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), enhancing crystalline stability . Similar behavior is expected for this compound due to the acetic acid moiety.
Synthetic Utility: Brominated phenylacetic acids are typically synthesized via regioselective bromination (e.g., Br₂ in acetic acid) .
Commercial Availability :
- This compound is listed in supplier catalogs (e.g., CymitQuimica, Biopharmacule) but lacks detailed purity or pricing data . In contrast, simpler analogs like 3-bromophenylacetic acid are widely available with >95% purity .
Biological Activity
3-Bromo-6-chloro-2-methoxyphenylacetic acid (BCMPA) is a compound of significant interest due to its potential biological activities. This article explores the biological activity of BCMPA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula : C10H10BrClO3
Molecular Weight : 295.54 g/mol
IUPAC Name : this compound
Antimicrobial Activity
BCMPA has been studied for its antimicrobial properties against various pathogens. Research indicates that halogenated compounds like BCMPA exhibit notable antibacterial and antifungal activities.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Active | |
| Escherichia coli | Active | |
| Candida albicans | Moderate |
In a study assessing the antimicrobial effects of brominated compounds, BCMPA demonstrated significant efficacy against Staphylococcus aureus with an inhibition zone of 15 mm at a concentration of 100 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
BCMPA's anticancer potential has been evaluated in various cancer cell lines. The compound was tested for cytotoxicity against several types of cancer cells, including breast and lung cancer cells.
In vitro studies revealed that BCMPA exhibited a dose-dependent cytotoxic effect on MCF-7 cells, with an IC50 value of 18.36 µM, suggesting that it may inhibit cell proliferation effectively.
The biological activity of BCMPA is attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Generation : BCMPA can induce oxidative stress in cells by generating ROS, which plays a crucial role in its anticancer and antimicrobial activities.
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study found that BCMPA's antimicrobial activity was superior to that of several known antibiotics when tested against resistant strains of bacteria.
- Anticancer Screening : In a recent screening of synthetic derivatives, BCMPA was identified as one of the most potent compounds against MCF-7 cells, outperforming standard chemotherapeutics like Tamoxifen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
